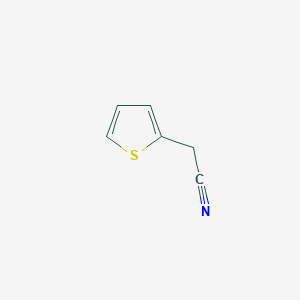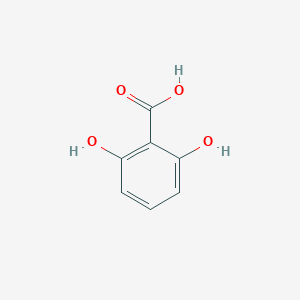
酢酸銅(II)
概要
説明
what is Cupric acetate?
Copper(II) Acetate, sometimes called cupric acetate. It is a chemical compound that has an equation Cu(OAc)2 where AcO is an acetate (CH3CO-2). The Cu2(OAc)4(H2O)2 is the hydrated derivative. Cu2(OAc)4(H2O)2 is composed of 1 molecule of water per every copper atom is sold on the market. Anhydrous copper(II) anacetate is an crystalline solid with a dark-green color and Cu2(OAc)4(H2O)2 is more blue-green. Copper acetate, just like other copper compounds emits a blue-green glow in flames. The mineral Hoganite is a natural type made up of copper(II) acetate.A closely related mineral, which also contains calcium and magnesium, is paceite.Both are extremely uncommon.Copper Acetate Uses
Copper acetate is utilized as a catalyst, fungicide or oxidizer, as well as a blue-green pigment creating paints as well as other art tools. The blue-green crystals can be easy enough to cultivate as a beginning crystal-growing project. Today copper acetates can be employed as reagents to aid in the synthesis of various organic or organic substances. Copper(II) Acetate is utilized in biochemical applications, for example DNA extraction. It is utilized as an alternative source of copper for the inorganic synthesis process extremely high-purity (99.999 percent) copper (Cu) Acetate catalysts organic reactions and applications in electroplating and electrolysis.作用機序
Target of Action
Copper(II) acetate, also referred to as cupric acetate, is a chemical compound with the formula Cu(OAc)2 . It is used as a source of copper(II) in inorganic synthesis and as a catalyst or an oxidizing agent in organic synthesis . The primary targets of Copper(II) acetate are the enzymes and proteins that contain amino acid residues such as cysteine, methionine, aspartic/glutamic acid, or histidine . These biomolecules readily form complexes with copper ions .
Mode of Action
Copper(II) acetate interacts with its targets by binding to these amino acid residues, thereby affecting the function of the biomolecules . In some cases, Copper(II) acetate acts as a catalyst, promoting the formation of carbon-carbon or carbon-heteroatom bonds . In other cases, it can cause oxidation of metabolic molecules .
Biochemical Pathways
Copper(II) acetate affects several biochemical pathways. For instance, it has been found that copper(II) ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .
Pharmacokinetics
It is known that copper(ii) acetate is soluble in water and slightly soluble in methanol, diethylether, and acetone . This solubility could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Copper(II) acetate’s action can vary depending on the context. For instance, in the presence of certain amines and solvents, it can cause reactions that result in the formation of new compounds . In addition, Copper(II) acetate has been found to increase reactive oxygen species (ROS) production and induce cell programmed death on breast cancer cells at very low micromolar concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Copper(II) acetate. For example, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper(II) acetate’s action can also be influenced by the presence of other substances, such as amines and solvents .
科学的研究の応用
生化学的用途
酢酸銅(II)は、DNA抽出などの生化学プロセスで使用されます。 これは、遺伝子工学、分子生物学、法科学において遺伝子情報の分析に不可欠です .
無機合成
それは無機合成における銅の供給源として役立ちます。 銅は、さまざまな無機化合物において、多くの産業および研究用途を持つ必須元素です .
有機合成触媒
酢酸銅(II)は、有機合成における酸化剤および触媒として作用します。 これはさまざまな化学反応を促進するため、医薬品や化学製造において貴重です .
アルキンカップリング
この化合物は、2つの末端アルキンをカップリングして1,3-ジインを生成するために使用され、その反応性と複雑な分子の合成における役割により、有機化学において重要な構造です .
ナノ粒子合成
それは、電子機器や材料科学などの分野で、そのユニークな特性により用途がある酸化銅ナノ粒子の合成に使用されます .
太陽電池の用途
酢酸銅(II)は、太陽電池用のCu2ZnSnS4フィルムの製造に関与し、再生可能エネルギー技術に貢献しています .
電子産業
電子産業では、電圧スパイクから電気回路を保護する重要なコンポーネントである酸化亜鉛バリスタに使用される場合があります .
繊維産業
生化学分析
Biochemical Properties
Copper(II) acetate plays a significant role in biochemical reactions. It forms complexes that interact with various enzymes, proteins, and other biomolecules . For instance, Copper(II) acetate has been used as a catalyst for the synthesis of biologically active spiro-4H-pyran derivatives and 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .
Cellular Effects
Copper(II) acetate influences various types of cells and cellular processes. Its complexes have been evaluated for anticancer, antibacterial, and antifungal activities . Copper(II) acetate is known to cleave DNA, with increased efficiency seen in the presence of an oxidizer .
Molecular Mechanism
At the molecular level, Copper(II) acetate exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been shown to bind the ribose hydroxyls of both purine and pyrimidine nucleosides .
Metabolic Pathways
Copper(II) acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
特性
CAS番号 |
142-71-2 |
|---|---|
分子式 |
C2H4CuO2 |
分子量 |
123.60 g/mol |
IUPAC名 |
acetic acid;copper |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); |
InChIキー |
UMRSVAKGZBVPKD-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cu+2] |
正規SMILES |
CC(=O)O.[Cu] |
Color/Form |
Blue-green hydroscopic powde |
密度 |
1.9 at 68 °F (USCG, 1999) |
melting_point |
239 °F (USCG, 1999) |
Key on ui other cas no. |
142-71-2 52503-64-7 4180-12-5 |
物理的記述 |
Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive. DryPowde |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
関連するCAS |
4180-12-5 |
同義語 |
Acetic Acid Copper(2+) Salt; Copper Acetate; Acetic Acid Cupric Salt; Copper Diacetate; Copper(2+) Acetate; Copper(2+) Diacetate; Crystallized Verdigris; Crystals of Venus; Cupric Acetate; Cupric Diacetate; Neutral Verdigris; Ploss Blue; Venus Copper |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of copper(II) acetate?
A1: Copper(II) acetate, also known as cupric acetate, has the molecular formula Cu(CH3COO)2 or (CH3COO)2Cu, and a molecular weight of 181.63 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize copper(II) acetate?
A2: Copper(II) acetate can be characterized using a variety of spectroscopic techniques. These include:* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as the characteristic stretching vibrations of the acetate group.* Ultraviolet-Visible Spectroscopy (UV-Vis): Offers insights into the electronic transitions within the molecule, particularly d-d transitions in the copper(II) ion.* Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and geometry around the copper(II) ion. * X-ray Diffraction (XRD): Used to determine the crystal structure of copper(II) acetate in its solid state.
Q3: How does the structure of copper(II) acetate change upon vitrification in aqueous solution?
A3: When vitrified in a water-glycerol solution, copper(II) acetate retains its monomeric structure but exhibits distinct bond lengths. It forms four short Cu-O bonds (195 pm) and two longer bonds (228 pm), suggesting weaker interactions like Jahn-Teller elongation [].
Q4: What are some notable applications of copper(II) acetate as a catalyst in organic synthesis?
A4: Copper(II) acetate serves as a versatile catalyst in various organic reactions, including:
- Oxidative Cyclization of Bilenes: Plays a crucial role in synthesizing porphyrins, a class of macrocyclic organic compounds with significant biological relevance [].
- Asymmetric Henry Reaction: Enables the enantioselective synthesis of nitroaldols, important building blocks in pharmaceuticals and fine chemicals [, ].
- Cross Dehydrogenative Coupling (CDC): Facilitates the formation of carbamates from dialkylformamides and phenols, offering a phosgene-free synthetic route [].
- Oxidation of Aminals: Used in the selective synthesis of dihydroquinazolines and quinazolinone alkaloids, both of which hold medicinal potential [].
Q5: How does copper(II) acetate mediate the synthesis of carbamates from dialkylformamides and phenols?
A5: In the presence of an oxidant like aqueous tert-butyl hydroperoxide, copper(II) acetate catalyzes the cross-dehydrogenative coupling (CDC) between the formyl C–H of dialkylformamide and phenolic O–H, leading to C–O bond formation and ultimately yielding carbamates [].
Q6: Can copper(II) acetate be used for C–H functionalization reactions?
A6: Yes, copper(II) acetate has proven effective in catalyzing C–H functionalization reactions. For instance, it catalyzes the oxidative coupling of 1,4-naphthoquinone with anilines, leading to the formation of N-aryl-2-amino-1,4-naphthoquinones [].
Q7: How does copper(II) acetate enable the synthesis of aryl alkyl sulfides?
A7: In the presence of pyridine and anhydrous dimethylformamide, copper(II) acetate mediates the cross-coupling of aryl boronic acids and alkanethiols, resulting in the formation of aryl alkyl sulfides [].
Q8: What is the role of copper(II) acetate in the synthesis of cis-diols from olefins?
A8: Copper(II) acetate, in conjunction with iodine, facilitates the conversion of olefins to cis-diols. For example, 5α-cholest-2-ene reacts with iodine and copper(II) acetate, and subsequent treatment with potassium hydroxide in methanol-water yields the 2β, 3β-diol [].
Q9: How has computational chemistry been used to understand the role of copper(II) acetate in catalytic reactions?
A9: Density functional theory (DFT) calculations have been employed to investigate the mechanism of C(sp3)–H bond activation in 8-methylquinoline, catalyzed by a Rh(III) complex in the presence of copper(II) acetate. The study revealed that copper(II) acetate acts as an external base, enabling C–H activation via an external base concerted metalation/deprotonation (CMD) mechanism. Furthermore, copper(II) acetate plays a critical role in facilitating alkyne insertion, a crucial step in the catalytic cycle [].
Q10: How does the structure of copper(II) complexes affect their antiprotozoal activity?
A10: Studies on copper(II) complexes of N-quinolin-8-yl-arylsulfonamides revealed that complexation generally enhances antiprotozoal activity. For instance, complexing the inactive 2,5-dichlorobenzenesulfonamide ligand with copper(II) resulted in a significant increase in activity against Leishmania braziliensis promastigote and amastigote forms [].
Q11: What is the known toxicity of copper(II) acetate?
A11: While copper is an essential trace element, high doses of copper(II) acetate can be embryotoxic, as demonstrated in chicken embryo models []. This highlights the importance of careful dosage control.
Q12: What analytical techniques are used to study the formation and properties of copper nanoparticles synthesized using copper(II) acetate?
A12: Copper nanoparticles synthesized using copper(II) acetate as a precursor can be characterized by:
- UV-Vis Spectroscopy: Used to determine the optical properties of the nanoparticles, particularly the surface plasmon resonance peak, which provides information about their size and shape [].
- X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the synthesized nanoparticles [].
Q13: What is the role of copper ions in the degradation of triphenylborane–pyridine, an antifouling agent?
A13: Copper ions, particularly in the form of copper(II) salts, effectively degrade triphenylborane–pyridine (TPBP) in aqueous environments. This degradation process leads to the formation of various products, including phenol, phenylboronic acid, biphenyl, and borate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














